LACTALBUMIN - 12585-12-5

LACTALBUMIN

Catalog Number: EVT-1517050
CAS Number: 12585-12-5
Molecular Formula: Cl2O8Sr
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Alpha-lactalbumin is primarily sourced from bovine milk, but it can also be found in human milk and the milk of other mammals. It constitutes about 20% of the total protein content in human milk and approximately 25% in cow's milk. The protein is often isolated from whey, a byproduct of cheese production, making it accessible for various applications.

Classification

Alpha-lactalbumin belongs to the family of whey proteins, which are classified as globular proteins due to their spherical shape. It is distinct from other whey proteins like beta-lactoglobulin and serum albumin. In terms of biochemical classification, alpha-lactalbumin is categorized under the category of lactoproteins.

Synthesis Analysis

Methods

Alpha-lactalbumin can be synthesized through various methods, including:

  1. Chemical Hydrolysis: This method involves breaking down larger protein structures into smaller peptides. A common approach utilizes acidic conditions with agents such as hydrochloric acid or citric acid combined with urea to facilitate hydrolysis at elevated temperatures.
  2. Isolation from Whey: The most prevalent method for obtaining alpha-lactalbumin involves precipitating it from whey using organic solvents like acetone or ethanol after acidifying and heat-treating the whey. This process enhances the solubility of alpha-lactalbumin while denaturing other proteins.
  3. Nanostructuring Techniques: Recent advancements have seen alpha-lactalbumin being synthesized into nanotube structures through controlled hydrolysis and chemical treatments, enhancing its functional properties for specific applications .

Technical Details

The isolation process typically requires careful control of pH and temperature to maximize yield and purity. For example, maintaining a pH around 4.1 to 4.3 during solvent extraction has been shown to optimize alpha-lactalbumin recovery while minimizing contamination from other whey proteins .

Molecular Structure Analysis

Structure

Alpha-lactalbumin has a compact globular structure, consisting of approximately 123 amino acids with a molecular weight of about 14,200 Da. Its structure includes several alpha-helices and beta-sheets that contribute to its stability and functionality.

Data

The three-dimensional structure of alpha-lactalbumin has been elucidated using techniques such as X-ray crystallography. The protein exhibits a calcium-binding site that is critical for its biological activity, particularly in lactose synthesis .

Chemical Reactions Analysis

Reactions

Alpha-lactalbumin is primarily involved in the enzymatic reaction catalyzed by galactosyltransferase during lactose synthesis:

UDP galactose+glucoselactose+UDP\text{UDP galactose}+\text{glucose}\rightarrow \text{lactose}+\text{UDP}

In this reaction, alpha-lactalbumin acts as a regulatory subunit that enhances the affinity of galactosyltransferase for glucose, thus facilitating lactose production under physiological conditions .

Technical Details

The reaction mechanism involves the binding of substrates to the active site of galactosyltransferase in the presence of alpha-lactalbumin, which alters the enzyme's kinetics favorably towards lactose synthesis.

Mechanism of Action

Process

The mechanism by which alpha-lactalbumin facilitates lactose synthesis involves several steps:

  1. Binding: Alpha-lactalbumin binds to galactosyltransferase, altering its conformation.
  2. Substrate Interaction: This conformational change increases the enzyme's affinity for glucose.
  3. Product Formation: The enzyme catalyzes the transfer of galactose from UDP-galactose to glucose, forming lactose.

Data

Studies indicate that alpha-lactalbumin lowers the Km value for glucose significantly, allowing efficient lactose synthesis even at low glucose concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alpha-lactalbumin is typically a white to yellowish powder when dried.
  • Solubility: It is soluble in water but insoluble in organic solvents.
  • Stability: The protein is stable at neutral pH but may denature under extreme conditions (high temperature or extreme pH).

Chemical Properties

  • Molecular Weight: Approximately 14,200 Da.
  • Isoelectric Point: Around pH 4.2.
  • Calcium Binding: Capable of binding calcium ions which are essential for its structural integrity and function.

Relevant analyses have demonstrated that alpha-lactalbumin retains functional properties even after processing, making it suitable for various applications .

Applications

Alpha-lactalbumin has several scientific uses:

  1. Nutritional Supplements: Due to its high-quality protein content and amino acid profile, it is used in infant formulas and dietary supplements aimed at promoting growth and development.
  2. Functional Foods: Its antimicrobial properties make it valuable in food preservation and safety applications.
  3. Pharmaceuticals: Research indicates potential therapeutic uses due to its ability to modulate immune responses and promote gut health.
  4. Cosmetics: Alpha-lactalbumin is explored for use in skincare products due to its moisturizing properties .

Properties

CAS Number

12585-12-5

Product Name

LACTALBUMIN

Molecular Formula

Cl2O8Sr

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